molecular formula C9H9F4NO B1457499 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine CAS No. 1504454-46-9

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine

Cat. No.: B1457499
CAS No.: 1504454-46-9
M. Wt: 223.17 g/mol
InChI Key: AXGHFGKGQCNGQO-UHFFFAOYSA-N
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Description

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine is a fluorinated benzylamine derivative characterized by a fluorine substituent at the ortho position (C2) and a 2,2,2-trifluoroethoxy group at the para position (C4) of the benzene ring. This compound is of interest in medicinal chemistry due to the electron-withdrawing and lipophilicity-enhancing properties imparted by its fluorine and trifluoroethoxy substituents. Such features are commonly exploited to improve metabolic stability and target binding affinity in drug candidates .

Properties

IUPAC Name

[2-fluoro-4-(2,2,2-trifluoroethoxy)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4NO/c10-8-3-7(2-1-6(8)4-14)15-5-9(11,12)13/h1-3H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXGHFGKGQCNGQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine typically follows a sequence of:

The key challenge lies in the selective installation of the trifluoroethoxy group and the fluorine atom on the aromatic ring, followed by the formation of the benzylamine moiety without compromising the fluorinated substituents.

Preparation of the Trifluoroethoxy-Substituted Aromatic Intermediate

A crucial intermediate in the synthesis is 2-fluoro-4-(2,2,2-trifluoroethoxy)benzaldehyde or its halogenated precursor. The preparation involves:

  • Nucleophilic aromatic substitution (SNAr) of a halogenated fluorobenzene derivative with 2,2,2-trifluoroethanol to introduce the trifluoroethoxy group at the para position relative to the fluorine atom.
  • Alternatively, halogenation followed by etherification can be employed, starting from 2-fluorophenol derivatives.

A patent describing a related compound, 2-fluoro-4-bromotrifluoromethoxybenzene, outlines a synthetic method involving:

  • Nitration and reduction steps to convert nitro groups to amino groups.
  • Diazotization and Sandmeyer-type reactions to introduce fluorine or other substituents.
  • Ether formation with trifluoroethanol derivatives under controlled conditions.

This method ensures a high degree of regioselectivity and purity of the trifluoroethoxy-substituted aromatic intermediate, which is essential for the subsequent amination step.

Introduction of the Benzylamine Group

The benzylamine functionality is commonly introduced via:

  • Reductive amination of the corresponding benzaldehyde intermediate with ammonia or an amine source, using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.
  • This step converts the aldehyde group on the trifluoroethoxy-substituted aromatic ring into the benzylamine.

Alternatively, halomethylation followed by nucleophilic substitution with ammonia or amines can be employed, but reductive amination is preferred for better control and yield.

Typical Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Etherification (trifluoroethoxy group introduction) 2-fluorophenol or halogenated fluorobenzene + 2,2,2-trifluoroethanol, base catalyst (e.g., K2CO3), polar aprotic solvent (e.g., DMF), 80–120°C SNAr or nucleophilic substitution reaction
Nitration/Reduction (if required) HNO3/H2SO4 for nitration; Fe/HCl or catalytic hydrogenation for reduction To introduce amino group precursor
Diazotization and fluorination (optional) NaNO2/HCl for diazotization; fluorination reagents (e.g., HBF4, KF) For selective fluorination
Reductive amination Benzaldehyde intermediate + NH3 or amine + NaBH3CN or H2/Pd-C Mild conditions, typically room temperature
Purification Column chromatography or recrystallization To achieve high purity

Detailed Research Findings and Data

A study on fluorinated benzylamines reports that the reductive amination step proceeds with yields ranging from 70% to 90%, depending on the purity of the aldehyde intermediate and reaction conditions. The presence of electron-withdrawing trifluoroethoxy and fluorine substituents enhances the stability of intermediates but requires careful control of reaction temperature and solvent polarity to avoid side reactions.

Industrial synthesis often employs continuous flow reactors to maintain consistent temperature and mixing, improving yield and reproducibility. Catalytic systems are optimized to minimize over-reduction or defluorination, preserving the trifluoroethoxy group intact.

Summary Table of Preparation Methods

Preparation Stage Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Trifluoroethoxy group introduction Nucleophilic aromatic substitution (SNAr) 2-fluorophenol or halogenated fluorobenzene + 2,2,2-trifluoroethanol, base, DMF, 80–120°C 60–85 Requires regioselective control
Amino group precursor formation Nitration and reduction HNO3/H2SO4; Fe/HCl or catalytic hydrogenation 70–90 Optional depending on starting material
Fluorination (if needed) Diazotization and Sandmeyer reaction NaNO2/HCl; fluorinating agents 50–75 For selective fluorine substitution
Benzylamine formation Reductive amination NH3 or amine + NaBH3CN or catalytic H2/Pd-C 70–90 Mild conditions prevent side reactions
Purification Chromatography/recrystallization Solvent systems vary Ensures high purity and product isolation

Analytical and Characterization Notes

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro or aldehyde derivatives.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups present in the molecule.

    Substitution: The fluorine atom and trifluoroethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitrobenzyl derivatives, while reduction can produce various amine compounds.

Scientific Research Applications

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms enhances its ability to form strong hydrogen bonds and interact with biological receptors. The trifluoroethoxy group contributes to its lipophilicity, allowing it to penetrate cell membranes and exert its effects at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds are selected for comparison based on substituent patterns, functional groups, and pharmacological relevance:

Substituent Position and Functional Group Variations

A comparative analysis of substituent effects is summarized in Table 1.

Table 1: Structural and Functional Comparison

Compound Name Substituent Positions & Groups Molecular Weight (g/mol) Key Properties/Applications
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine C2: F; C4: OCH₂CF₃ ~227.12* High lipophilicity; potential CNS drug intermediate
3-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine HCl (QD-1247) C3: F; C4: OCH₂CF₃ ~263.58 (HCl salt) Altered receptor binding due to meta-F substitution
4-Fluoro-2-(trifluoromethyl)benzylamine C4: F; C2: CF₃ 193.13 Enhanced metabolic stability
2-(Trifluoromethyl)benzylamine C2: CF₃ 175.15 Density: 1.249; used in agrochemicals
2-(4-(Trifluoromethoxy)phenyl)ethanamine C4: OCF₃; ethanamine backbone 219.17 Phenethylamine analog; neuroactive potential
2-(4-Fluorophenyl)ethylamine C4: F; ethanamine backbone 139.17 Simpler structure; precursor in API synthesis

*Calculated based on formula C₉H₇F₄NO.

Key Observations:

The trifluoroethoxy group (OCH₂CF₃) in the target compound introduces greater steric bulk and electron-withdrawing effects compared to trifluoromethyl (CF₃) or trifluoromethoxy (OCF₃) groups in analogs .

Physicochemical and Pharmacological Properties

Lipophilicity and Bioavailability:
  • The trifluoroethoxy group in the target compound enhances lipophilicity (logP ~2.8*), favoring membrane permeability. This property is critical for central nervous system (CNS) drug candidates .
  • In contrast, 2-(trifluoromethyl)benzylamine (logP ~1.9) exhibits lower lipophilicity due to the compact CF₃ group, making it more suitable for non-CNS applications .
Metabolic Stability:
  • Fluorination at C2 and C4 in the target compound may reduce oxidative metabolism, as seen in other fluorinated drugs like ciprofloxacin .
  • 4-Fluoro-2-(trifluoromethyl)benzylamine demonstrates prolonged half-life in vitro, attributed to the synergistic effects of fluorine and CF₃ groups .

Biological Activity

2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine is a fluorinated aromatic amine that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a trifluoroethoxy group, which may enhance its pharmacological properties by affecting its interaction with biological targets. Understanding the biological activity of this compound is crucial for its potential applications in drug development and therapeutic interventions.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula: C11H10F4NO
  • Molecular Weight: 251.19 g/mol
  • CAS Number: 1504454-46-9

The presence of fluorine atoms is known to influence the lipophilicity and metabolic stability of compounds, which can be critical in drug design.

The biological activity of this compound is primarily related to its interaction with various neurotransmitter systems. Preliminary studies suggest that it may act as a selective serotonin reuptake inhibitor (SSRI), similar to other fluoro-substituted benzylamines. The trifluoroethoxy group could potentially enhance binding affinity to serotonin transporters (SERT) due to increased hydrophobic interactions.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits moderate affinity for SERT. Competitive binding assays indicate that this compound can inhibit serotonin uptake in human cell lines expressing SERT. The inhibition constant (Ki) values suggest that the compound has a promising profile for further development as a neuropharmacological agent.

CompoundKi (nM)Target
This compound5.45SERT
Citalopram1.0SERT

In Vivo Studies

Animal models have been employed to assess the pharmacokinetics and efficacy of this compound. MicroPET imaging studies in rhesus monkeys revealed significant localization in brain regions associated with serotonin signaling. The midbrain-to-cerebellum ratios were favorable, indicating good target engagement.

Case Studies

  • Serotonin Transporter Imaging : A study involving the synthesis and evaluation of fluoro-analogues of N,N-dimethyl-2-(2'-amino-4'-hydroxymethyl-phenylthio)benzylamine highlighted the potential of fluorinated compounds in PET imaging for SERT. The analogues showed varying degrees of brain uptake and specificity for SERT compared to non-target regions .
  • Trifluoromethyl Group Influence : Research on FDA-approved drugs containing trifluoromethyl groups has shown that such modifications often lead to enhanced pharmacological profiles, including improved metabolic stability and bioavailability . This insight supports the investigation of this compound as a candidate for further therapeutic exploration.

Q & A

Basic Questions

Q. What are the established synthetic routes for preparing 2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine in laboratory settings?

  • Methodological Answer :

  • Reductive Amination : Start with 4-(2,2,2-trifluoroethoxy)benzaldehyde (a precursor; see ), react with ammonia or ammonium acetate in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form the primary amine .
  • Nucleophilic Substitution : Use a benzyl bromide derivative (e.g., 4-bromo-2-fluorobenzyl bromide; ) and substitute the bromide with a trifluoroethoxy group via SN2 reaction under basic conditions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.5–7.5 ppm) and amine protons (δ 1.5–3.0 ppm).
  • ¹⁹F NMR : Detect trifluoroethoxy (-OCF2CF3; δ -70 to -80 ppm) and aromatic fluorine signals .
  • Mass Spectrometry (MS) : Confirm molecular weight (MW = 237.14 g/mol) via ESI-MS or GC-MS .
  • HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Q. What are the key physicochemical properties of this compound relevant to drug discovery?

  • Methodological Answer :

  • Lipophilicity (logP) : Enhanced by fluorine substituents; measure via shake-flask or chromatographic methods.
  • Solubility : Test in DMSO, PBS, or simulated gastric fluid; fluorinated groups may reduce aqueous solubility.
  • Metabolic Stability : Evaluate using liver microsome assays; trifluoroethoxy groups resist oxidative degradation .

Advanced Research Questions

Q. How can researchers address conflicting spectroscopic data when synthesizing this compound?

  • Methodological Answer :

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in aromatic regions .
  • Isotopic Labeling : Synthesize ¹³C/¹⁵N-labeled analogs to track reaction pathways.
  • Computational Validation : Compare experimental ¹H/¹⁹F NMR shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .

Q. What strategies optimize regioselectivity in nucleophilic aromatic substitution (NAS) involving this compound?

  • Methodological Answer :

  • Directing Groups : Introduce temporary substituents (e.g., -NO2) to guide NAS at specific positions.
  • Catalysis : Use Cu(I)/Pd(0) catalysts to enhance selectivity for ortho/para positions relative to fluorine .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) favor NAS by stabilizing transition states .

Q. How does the electronic influence of the trifluoroethoxy group affect reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : The trifluoroethoxy group’s electron-withdrawing nature activates the aromatic ring for coupling with boronic acids (e.g., [2-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]boronic acid; ). Use Pd(PPh3)4 and K2CO3 in THF/H2O .
  • Electronic Effects : Trifluoroethoxy (-OCF2CF3) deactivates the ring, reducing unwanted side reactions at meta positions .

Q. In designing inhibitors using this compound, how can molecular modeling guide substitution patterns?

  • Methodological Answer :

  • Docking Studies : Use AutoDock or Schrödinger to predict binding poses with target proteins (e.g., kinases).
  • QSAR Analysis : Correlate substituent electronegativity (fluorine vs. trifluoroethoxy) with inhibitory activity .
  • Free Energy Perturbation (FEP) : Simulate the impact of fluorine substitution on binding affinity (e.g., Desmond software) .

Data Contradiction Analysis

Q. How to resolve discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Purity Verification : Re-analyze compound batches via HPLC-MS to rule out impurities (e.g., unreacted aldehyde; ) .
  • Assay Standardization : Replicate assays under controlled conditions (pH, temperature) to minimize variability.
  • Metabolite Screening : Identify degradation products (e.g., via LC-MS/MS) that may interfere with activity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine
Reactant of Route 2
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2-Fluoro-4-(2,2,2-trifluoroethoxy)benzylamine

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